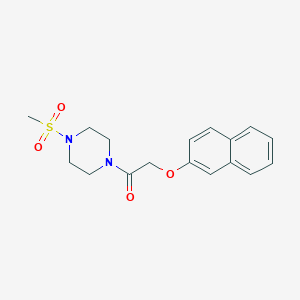
2-phenyl-N-(1,3-thiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-(1,3-thiazol-2-yl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a thiazole derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-phenyl-N-(1,3-thiazol-2-yl)butanamide is not fully understood. However, it has been suggested that it may act by inhibiting specific enzymes or receptors involved in different biological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-phenyl-N-(1,3-thiazol-2-yl)butanamide has different biochemical and physiological effects depending on the concentration and duration of exposure. It has been reported to have anti-cancer, anti-inflammatory, and neuroprotective effects. It has also been shown to modulate the activity of different enzymes and receptors involved in various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-phenyl-N-(1,3-thiazol-2-yl)butanamide in lab experiments include its relatively easy synthesis, low toxicity, and potential applications in different fields. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the research on 2-phenyl-N-(1,3-thiazol-2-yl)butanamide. These include further studies on its mechanism of action, optimization of its synthesis method, and investigation of its potential applications in different fields such as drug discovery and development, and materials science.
In conclusion, 2-phenyl-N-(1,3-thiazol-2-yl)butanamide is a chemical compound that has potential applications in different fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
2-phenyl-N-(1,3-thiazol-2-yl)butanamide can be synthesized using different methods. One of the most common methods involves the reaction of 2-aminothiazole with 2-phenylbutyryl chloride in the presence of a base such as triethylamine. The reaction leads to the formation of 2-phenyl-N-(1,3-thiazol-2-yl)butanamide as the final product.
Applications De Recherche Scientifique
2-phenyl-N-(1,3-thiazol-2-yl)butanamide has been studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of different diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an anti-inflammatory agent.
Propriétés
Nom du produit |
2-phenyl-N-(1,3-thiazol-2-yl)butanamide |
|---|---|
Formule moléculaire |
C13H14N2OS |
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
2-phenyl-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H14N2OS/c1-2-11(10-6-4-3-5-7-10)12(16)15-13-14-8-9-17-13/h3-9,11H,2H2,1H3,(H,14,15,16) |
Clé InChI |
HFMXVXVFGOZHQL-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NC=CS2 |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249071.png)
![N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B249078.png)


![1-[4-(Methylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249083.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)

![1-(Methylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B249087.png)




![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)